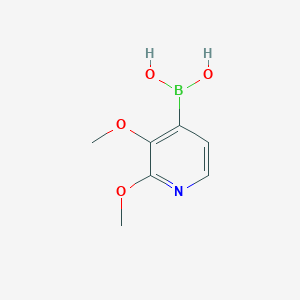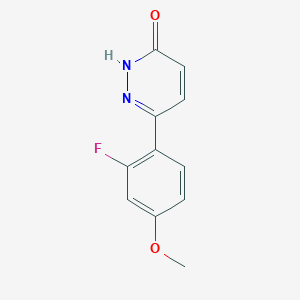![molecular formula C14H14FN5 B1440124 3-(3-Fluorophenyl)-7-hydrazino-2,5-dimethylpyrazolo[1,5-a]pyrimidine CAS No. 1204296-94-5](/img/structure/B1440124.png)
3-(3-Fluorophenyl)-7-hydrazino-2,5-dimethylpyrazolo[1,5-a]pyrimidine
概要
説明
“3-(3-Fluorophenyl)-7-hydrazino-2,5-dimethylpyrazolo[1,5-a]pyrimidine” is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Synthesis Analysis
The synthesis of pyrimidine derivatives often involves the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems . A series of novel triazole-pyrimidine-based compounds were designed, synthesized and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Molecular Structure Analysis
The molecular structure of pyrimidine derivatives can be characterized using various spectroscopy techniques, including FTIR, Mass, 1 H-NMR, and 13 C-NMR . For instance, the 1 H-NMR spectra showed signals near δ 9.7-9.8 and 9.4-9.5 ppm, assignable to the pyrimidine and the triazole proton, respectively .Chemical Reactions Analysis
Pyrimidine derivatives can undergo various chemical reactions. For instance, intermediate 28 or 34 was coupled with 2,5-difluorobenzyl through Miyaura borylation reaction and Suzuki reaction in sequence in one pot to generate intermediate 30 or 36, then deprotection was performed to generate the key intermediate 32 or 38, respectively .Physical And Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives can be determined using various techniques. For instance, the melting point of a compound can be determined . The 1 H-NMR and 13 C-NMR can provide information about the chemical environment of the hydrogen and carbon atoms in the molecule .科学的研究の応用
Pyrazolo[1,5-a]pyrimidine Scaffold in Drug Discovery
The pyrazolo[1,5-a]pyrimidine scaffold, closely related to the compound , is a privileged structure in the realm of drug discovery. Its incorporation into drug-like candidates has shown a wide range of medicinal properties, including anticancer, central nervous system agents, anti-infectious, anti-inflammatory, and radiodiagnostic applications. Synthetic strategies and structure-activity relationship (SAR) studies have been instrumental in developing potential drug candidates using this scaffold, highlighting its significance in medicinal chemistry (S. Cherukupalli et al., 2017).
Optoelectronic Material Development
Research on pyrimidine derivatives, which include the pyrazolo[1,5-a]pyrimidine core, has expanded into the optoelectronics field. These compounds have been used to develop materials for electronic devices, luminescent elements, photoelectric conversion elements, and image sensors. Their incorporation into π-extended conjugated systems has been valuable for creating novel optoelectronic materials, showcasing the versatility of the pyrazolo[1,5-a]pyrimidine ring beyond pharmaceutical applications (G. Lipunova et al., 2018).
Synthesis of Pyrimidines as Selective Inhibitors
Synthetic compounds with pyrimidine scaffolds, including variations like the pyrazolo[1,5-a]pyrimidine, have been identified as selective inhibitors for various molecular targets, such as the p38 mitogen-activated protein (MAP) kinase. These compounds, through careful design and synthesis, demonstrate potent inhibitory activity and selectivity, which are crucial for developing therapeutic agents against inflammatory conditions (T. Scior et al., 2011).
Hybrid Catalysts for Pyranopyrimidine Synthesis
The pyranopyrimidine core, closely related to the compound of interest, is vital for medicinal and pharmaceutical industries due to its broader synthetic applications and bioavailability. The development of 5H-pyrano[2,3-d]pyrimidine scaffolds using hybrid catalysts, including organocatalysts and metal catalysts, illustrates the chemical versatility and potential for developing lead molecules in drug discovery (Mehul P. Parmar et al., 2023).
Regio-Orientation in Pyrazolo[1,5-a]pyrimidines
The regio-orientation and regioselectivity in the synthesis of pyrazolo[1,5-a]pyrimidines are critical for determining the final compound's biological activity. Understanding the nucleophilicity of different groups within the pyrazolo[1,5-a]pyrimidine structure can guide the synthesis of more effective compounds, which is essential for medicinal chemistry (M. Mohamed et al., 2019).
作用機序
Target of Action
Pyrimidine derivatives are known to interact with a variety of targets in the body. They are often involved in inhibiting protein kinases, which are essential enzymes for controlling cell growth, differentiation, migration, and metabolism .
Mode of Action
The interaction of pyrimidine derivatives with their targets often results in the inhibition of these targets, leading to changes in cellular processes. For example, when protein kinases are inhibited, this can affect cell growth and other related processes .
Biochemical Pathways
Pyrimidine derivatives can affect a variety of biochemical pathways. For instance, they can impact the pathways involving protein kinases, leading to changes in cell growth and metabolism .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of pyrimidine derivatives can vary widely and would depend on the specific structure of the compound .
Result of Action
The result of the action of pyrimidine derivatives can vary depending on the specific targets and pathways they affect. For example, if they inhibit protein kinases, this could result in decreased cell growth .
Action Environment
The action, efficacy, and stability of pyrimidine derivatives can be influenced by various environmental factors. These could include the presence of other compounds, the pH of the environment, and the temperature .
Safety and Hazards
The safety and hazards of pyrimidine derivatives can be determined through safety data sheets. For instance, the safety data sheet for “3-(3-Fluorophenyl)propionic acid” indicates that it is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation .
将来の方向性
The future directions for the research on pyrazolo[1,5-a]pyrimidine derivatives could involve the development of new pyrimidines as anti-inflammatory agents . Furthermore, the exploration of the chemistry and medicinal diversity of pyrimidine might pave way to long await discovery in therapeutic medicine for future drug design .
生化学分析
Biochemical Properties
3-(3-Fluorophenyl)-7-hydrazino-2,5-dimethylpyrazolo[1,5-a]pyrimidine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of certain kinases, which are crucial for cell signaling pathways . Additionally, it binds to nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), thereby modulating inflammatory responses . The compound’s interaction with these biomolecules highlights its potential as a therapeutic agent for inflammatory and neurodegenerative diseases.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in neuronal cells, it has been observed to reduce the expression of apoptosis markers such as cleaved caspase-3, thereby promoting cell survival . In immune cells, it inhibits the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), thus reducing inflammation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific active sites on enzymes, leading to their inhibition or activation. For instance, it inhibits the activity of kinases involved in the NF-κB pathway, thereby reducing the transcription of pro-inflammatory genes . Additionally, it modulates gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular function and metabolism .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. The compound is relatively stable under physiological conditions, but it can degrade over extended periods. Long-term studies have shown that it maintains its anti-inflammatory and neuroprotective effects for several days in vitro
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At low doses, it exhibits significant anti-inflammatory and neuroprotective effects without noticeable toxicity . At higher doses, it can cause adverse effects such as hepatotoxicity and nephrotoxicity . These findings highlight the importance of determining the optimal dosage to maximize therapeutic benefits while minimizing potential side effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by liver enzymes, including cytochrome P450 isoforms . The compound’s metabolites can further interact with various biomolecules, influencing metabolic flux and metabolite levels. Understanding these metabolic pathways is crucial for predicting the compound’s pharmacokinetics and potential drug-drug interactions.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It is efficiently taken up by cells through active transport mechanisms and distributed to various tissues, including the brain, liver, and kidneys . The compound’s localization and accumulation in these tissues are essential for its therapeutic effects and potential toxicity.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. It is predominantly localized in the cytoplasm and nucleus, where it interacts with various biomolecules to exert its effects . Post-translational modifications and targeting signals may direct the compound to specific subcellular compartments, influencing its efficacy and stability.
特性
IUPAC Name |
[3-(3-fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]hydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FN5/c1-8-6-12(18-16)20-14(17-8)13(9(2)19-20)10-4-3-5-11(15)7-10/h3-7,18H,16H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDKXRZYSIFVYAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=NN2C(=C1)NN)C)C3=CC(=CC=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FN5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001157557 | |
| Record name | 3-(3-Fluorophenyl)-7-hydrazinyl-2,5-dimethylpyrazolo[1,5-a]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001157557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1204296-94-5 | |
| Record name | 3-(3-Fluorophenyl)-7-hydrazinyl-2,5-dimethylpyrazolo[1,5-a]pyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1204296-94-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(3-Fluorophenyl)-7-hydrazinyl-2,5-dimethylpyrazolo[1,5-a]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001157557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


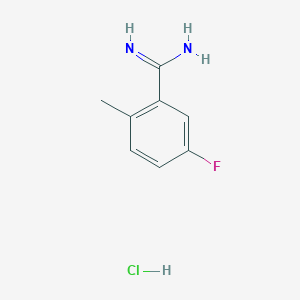
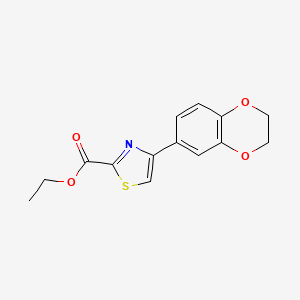
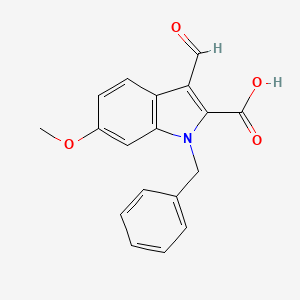
![2-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl}piperidine](/img/structure/B1440046.png)
![1-[2-(4-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-amine](/img/structure/B1440047.png)
amine](/img/structure/B1440051.png)
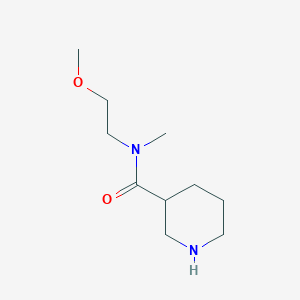
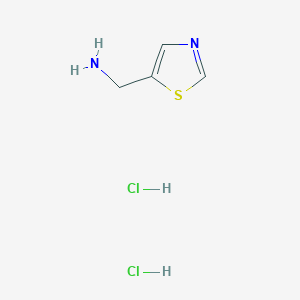


![Tert-butyl 4-[amino(phenyl)methyl]piperidine-1-carboxylate](/img/structure/B1440056.png)
![2,2,2-trifluoroethyl N-[3-fluoro-4-(4-methyl-1,4-diazepan-1-yl)phenyl]carbamate hydrochloride](/img/structure/B1440059.png)
